6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
Description
Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Heterocyclic Chemistry
Pyridine carboxylic acid derivatives are a class of heterocyclic compounds that have garnered immense attention in medicinal chemistry. nih.gov The foundational structure, a pyridine ring, is an electron-deficient aromatic system whose nitrogen atom readily participates in hydrogen bonding and π-π stacking interactions with biological targets, often enhancing binding affinity. nih.gov The addition of a carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature that is particularly valuable in the design of enzyme inhibitors. nih.gov
The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.gov These isomers serve as scaffolds for a multitude of approved drugs targeting a wide range of conditions, including tuberculosis, cancer, and inflammatory diseases. nih.govrsc.org The functional versatility of these molecules allows for extensive chemical modification, enabling the fine-tuning of their biological activity and selectivity. nih.gov Research has demonstrated that derivatives of pyridine carboxylic acids possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. rsc.orgnih.gov
Academic Significance and Research Trajectory of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid within Molecular Design and Synthesis
This compound is a specific derivative that combines a nicotinic acid core with a second pyridine ring through a flexible ether linkage. While extensive public research dedicated exclusively to this compound is limited, its structural motifs suggest a significant academic and practical potential, positioning it as a target in molecular design and synthesis.
The research trajectory for this compound is informed by studies on analogous structures. For instance, related molecules like 6-alkoxy and 6-phenoxy-nicotinic acids have been investigated as potent inhibitors of enzymes such as carbonic anhydrase III, which is a target for managing dyslipidemia and cancer. researchgate.net The structure of this compound, featuring a dipyridyl ether scaffold, suggests potential applications in coordination chemistry and as a ligand for luminescent metal complexes. nih.gov
The synthesis of this molecule presents a key area of academic exploration. The formation of the diaryl ether bond is a critical step. Plausible synthetic routes include the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.org In this context, the synthesis could involve the reaction of 6-chloronicotinic acid with 3-hydroxypyridine. Modern variations of this reaction have been developed to proceed under milder conditions. researchgate.netacs.org Alternative methods, such as bismuth-mediated O-arylation of pyridones, offer complementary approaches to creating such pyridyl ethers. worktribe.com
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Core Structures | Pyridine, Nicotinic Acid |
| Key Functional Groups | Carboxylic Acid, Ether, Pyridine (x2) |
| Potential Synthetic Routes | Ullmann Condensation, Bismuth-mediated Arylation |
| Potential Applications | Enzyme Inhibition, Coordination Chemistry, Materials Science |
Note: Data is based on the chemical structure and inferred from related compounds.
Contextualization within Pyridine-Ether-Carboxylic Acid Systems
The compound this compound is an exemplar of a pyridine-ether-carboxylic acid system. This molecular architecture combines three distinct and valuable chemical features, creating a scaffold with significant potential in drug discovery and materials science.
Pyridine Moiety : As a core component, the pyridine ring imparts aromaticity and specific electronic properties. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with biological targets. nih.gov The presence of two pyridine rings, as in this case, can lead to interesting chelating properties and has been explored in the context of dipyridyl compounds, some of which exhibit notable biological effects, including cytotoxicity and enzyme induction. researchgate.net
Carboxylic Acid Function : This group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH. This feature is critical for forming strong interactions with biological receptors, particularly with amino acid residues like arginine and lysine. nih.gov Its ability to chelate metal ions is also a key feature in the mechanism of many enzyme inhibitors. nih.gov
The strategic combination of these three components in a single molecule creates a platform for developing highly specific and potent bioactive agents. The interplay between the hydrogen-bonding capacity of the pyridyl nitrogen and the carboxylic acid, coupled with the conformational freedom afforded by the ether linkage, makes the pyridine-ether-carboxylic acid scaffold a compelling target for contemporary chemical research.
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-3-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWOYTTXUADNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Pyridin 3 Yloxy Pyridine 3 Carboxylic Acid and Its Analogues
Strategic Approaches for Pyridine (B92270) Carboxylic Acid Scaffold Construction
The construction of the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a foundational step. Methodologies can be broadly categorized into the functionalization of a pre-existing pyridine ring or the ground-up construction of the heterocyclic system.
Direct Functionalization of Pyridine Rings
Direct functionalization is often the most straightforward approach, starting with simpler, commercially available pyridine derivatives. The introduction of a carboxylic acid group can be achieved through several methods, most notably the oxidation of an alkyl substituent.
Oxidation of Alkylpyridines: A prevalent industrial method for synthesizing pyridine carboxylic acids is the oxidation of alkylpyridines, such as picolines. google.comgoogleapis.com For the synthesis of the pyridine-3-carboxylic acid portion, 3-methylpyridine (β-picoline) serves as the starting material. Various oxidizing agents and conditions have been employed for this transformation.
Vapor-Phase Catalytic Oxidation: This method involves passing the alkylpyridine over a heterogeneous catalyst at high temperatures in the presence of air or another oxygen source. Vanadia-based catalysts, often supported on titanium dioxide, are commonly used. google.com
Liquid-Phase Oxidation: Oxidation can also be performed in the liquid phase using strong oxidizing agents like nitric acid or through catalytic processes involving metal salts (e.g., cobalt or manganese acetates) under pressure. google.comgoogleapis.com
Electrochemical and Biological Oxidation: More specialized methods include electrochemical oxidation and microbiological processes, which can offer milder reaction conditions. googleapis.com
The choice of method often depends on the desired scale, cost-effectiveness, and environmental considerations. A summary of common oxidation conditions for converting β-picoline to nicotinic acid is presented below.
| Oxidant/Catalyst System | Phase | Temperature (°C) | Typical Yield (%) | Reference |
| Nitric Acid / Sulfuric Acid | Liquid | 75 - 300 | up to 77 | U.S. Pat. No. 2,586,555 google.com |
| Air / V₂O₅-TiO₂ Catalyst | Vapor | ~320 | High Conversion | German Pat. No. 19822788 |
| Co(OAc)₂ / Mn(OAc)₂ / HBr | Liquid | ~210 | ~20 (per cycle) | Japanese Pat. No. 07,233,150 google.com |
| Hydrogen Peroxide / MnBr₂ | Liquid (Supercritical H₂O) | ~300 | ~95 selectivity at 30% conversion | U.S. Pat. No. 7,560,566 google.com |
De Novo Pyridine Ring Formation Methodologies
De novo synthesis involves constructing the pyridine ring from acyclic precursors. These methods offer high flexibility for introducing various substituents onto the pyridine core. While potentially more complex than direct functionalization, they are invaluable for creating highly substituted or otherwise inaccessible analogues.
Classical Condensation Reactions:
Hantzsch Dihydropyridine Synthesis: This is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By choosing appropriate precursors, a carboxylic acid ester can be incorporated at the 3-position.
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or a functional equivalent) to form a dihydropyridine intermediate that subsequently aromatizes upon elimination of an amine.
Modern Cycloaddition and Condensation Strategies: More contemporary approaches utilize transition metal catalysis or novel condensation partners to achieve pyridine synthesis under milder conditions.
[2+2+2] Cycloadditions: The cobalt- or rhodium-catalyzed cycloaddition of alkynes and nitriles is a powerful method for constructing substituted pyridines.
Condensations of Enamines and Enones: Various strategies exist that involve the [3+3] condensation of preformed enamines with β-heteroatomic enones to build the six-membered ring.
Three-Component Reactions: Novel multi-component reactions, such as the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, provide a flexible route to highly functionalized pyridines. chim.it
These de novo strategies are particularly useful in medicinal chemistry and materials science, where precise control over the substitution pattern is crucial.
Formation of the Pyridin-3-yloxy Ether Linkage
The creation of the diaryl ether bond between the two pyridine rings is the key step in assembling the final molecule. This can be achieved through several established etherification protocols.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds. The reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group (typically a halide). The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack. youtube.com
In the context of synthesizing 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, the reaction would involve a 6-halopyridine-3-carboxylic acid derivative (the electrophile) and 3-hydroxypyridine (the nucleophile).
Activation: The pyridine nitrogen and the carboxylic acid group at the 3-position are both electron-withdrawing, which activates the ring towards nucleophilic attack. The attack is strongly favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6), where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. youtube.comwikipedia.org
Leaving Group: A good leaving group, such as fluoride or chloride, is necessary at the 6-position of the pyridine carboxylic acid moiety. The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. nih.gov
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the 3-hydroxypyridine, forming the more potent pyridin-3-olate nucleophile.
This strategy is highly effective due to the inherent electronic properties of the pyridine ring system. wikipedia.org
Copper-Catalyzed (Ullmann-type) Coupling Reactions
The Ullmann condensation is a classical, copper-promoted reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This method is directly applicable to the synthesis of this compound.
Traditional Conditions: The original Ullmann reaction required harsh conditions, including high temperatures (often >200 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone. wikipedia.orgnih.gov
Modern Developments: Significant advancements have led to milder and more efficient catalytic versions of the Ullmann-type reaction. These modern protocols often employ soluble copper(I) or copper(II) salts as catalysts in combination with various ligands. The use of ligands accelerates the reaction, allowing for lower temperatures and reduced catalyst loading. nih.govmdpi.com
A representative scheme involves reacting a 6-halopyridine-3-carboxylic acid ester with 3-hydroxypyridine in the presence of a copper catalyst and a base.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 110-140 | General Ullmann-type conditions |
| Cu₂(OTf)₂•C₆H₆ | None | Cs₂CO₃ | Toluene | 110 | Buchwald, S. L. et al. |
| Cu-NPs | None | Cs₂CO₃ | DMF | 120 | Kidwai, M. et al. mdpi.com |
| Cu(OAc)₂ | 4-DMAP | None (molecular sieves) | CH₂Cl₂ | Room Temp | Chan-Evans-Lam type acs.org |
Other Etherification Protocols
Beyond SNAr and Ullmann-type couplings, other modern cross-coupling reactions can be employed to form the diaryl ether linkage.
Chan-Evans-Lam (CEL) Coupling: This is a copper-mediated cross-coupling reaction between boronic acids and alcohols or phenols. acs.org For this synthesis, one could envision a reaction between a pyridine-3-boronic acid derivative and a 6-hydroxypyridine-3-carboxylic acid derivative, or vice versa. The reaction is often performed under mild conditions, sometimes even at room temperature in the presence of a copper(II) source like copper(II) acetate. acs.org
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: While more commonly used for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be adapted for the synthesis of diaryl ethers. This would involve a palladium catalyst, a suitable phosphine ligand, a base, and the two pyridine coupling partners (one halogenated, one hydroxylated).
Reactions with Diaryliodonium Salts: Diaryliodonium salts can serve as potent arylating agents. A copper-catalyzed reaction of a diaryliodonium salt with an alcohol or phenol can produce aryl ethers under mild conditions, offering another potential synthetic route. rsc.org
The selection of the most appropriate etherification method depends on factors such as functional group tolerance, substrate availability, and desired reaction conditions.
Introduction and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the this compound structure, influencing its chemical reactivity and potential applications. Its introduction and subsequent derivatization into esters and amides are critical steps in the synthesis of analogues.
Oxidation Reactions for Carboxyl Group Formation
The formation of the carboxylic acid moiety at the 3-position of the pyridine ring is commonly achieved through the oxidation of a precursor, typically a methyl or formyl group. A prevalent precursor for this transformation is 3-methyl-6-(pyridin-3-yloxy)pyridine.
Various oxidizing agents can be employed for this conversion. For instance, the oxidation of 3-methylpyridine to nicotinic acid, a structurally related compound, can be achieved with reagents such as potassium permanganate (KMnO4) in an acidic medium or through catalytic oxidation with dioxygen in the presence of metal catalysts like cobalt and manganese salts. researchgate.netnih.gov A study on the kinetic of permagnetic oxidation of pyridine-3-carboxaldehyde has shown the reaction to be first order with respect to the oxidant, substrate, and acid.
Biocatalytic approaches also present a green alternative. Recombinant E. coli cells expressing enzymes from Pseudomonas putida mt-2 have been utilized for the bioconversion of 3-methylpyridine to nicotinic acid, achieving high yields under mild conditions. nih.gov This enzymatic oxidation proceeds via the corresponding alcohol and aldehyde intermediates.
| Precursor | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylpyridine | Dioxygen, Cobalt acetate, Manganese acetate, Bromide | Acetic acid/Aromatic halide | 170-180 | up to 81.3 | researchgate.net |
| 3-Methylpyridine | E. coli expressing XMO and XylB | Aqueous | Optimized | 92.0 ± 3.9 | nih.gov |
| Pyridine-3-carboxaldehyde | Potassium Permanganate | Acidic Aqueous | 25 | - |
Esterification and Amidation Routes
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of ester and amide derivatives.
Esterification is typically carried out via the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
Amidation of the carboxylic acid with a primary or secondary amine is generally facilitated by the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Borane-pyridine has also been reported as an efficient catalyst for the direct amidation of a wide range of carboxylic acids.
| Derivative | Reagents | Catalyst/Coupling Agent | Solvent | Key Features |
| Esters | Alcohol | Sulfuric Acid | Excess Alcohol | Fischer-Speier esterification |
| Amides | Amine | DCC or EDC/HOBt | Dichloromethane or DMF | Formation of a peptide-like bond |
| Amides | Amine | Borane-pyridine | Xylenes | Efficient for a broad substrate scope |
Halogen-Carboxylic Acid Exchange Reactions
While less common for the primary synthesis of this compound, halogen-carboxylic acid exchange reactions can be a viable strategy for introducing the carboxyl group, particularly from a halogenated precursor. This transformation typically involves a two-step process: a halogen-metal exchange followed by carboxylation.
For instance, a bromo- or iodo-substituted 6-(pyridin-3-yloxy)pyridine at the 3-position could be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This highly reactive species can then be quenched with carbon dioxide (dry ice) to afford the desired carboxylic acid upon acidic workup. This method is particularly useful when direct oxidation is not feasible due to the presence of other sensitive functional groups in the molecule.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methodologies. Microwave-assisted synthesis and ultrasound-mediated reactions are at the forefront of these green chemistry initiatives.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.com The application of microwave heating in the synthesis of diaryl ethers, the core structure of the target molecule, has been demonstrated to be highly effective. The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully achieved using microwave assistance, often in solvent-free conditions or with environmentally benign solvents. mdpi.comnih.gov
For the synthesis of this compound and its analogues, microwave heating can be applied to several steps, including the nucleophilic aromatic substitution to form the diaryl ether linkage and the subsequent derivatization of the carboxylic acid. For example, the synthesis of 2-hydroxy-6-methylnicotinic acid has been reported using microwave irradiation, significantly reducing the reaction time. semanticscholar.org
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Diaryl Ether Synthesis | Phenol, Activated Aryl Halide | Microwave, Catalyst-free | 5-10 min | High to excellent | |
| Pyridine Derivative Synthesis | 2-aminopyridine, cyanamide, aldehyde | Microwave, Neat | 15 min | up to 70% | |
| Nicotinic Acid Derivative Synthesis | 2-chloro-6-methylnicotinic acid | Microwave, HCl, Acetic acid | 3.5 min | Good | semanticscholar.org |
Ultrasound-Mediated Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. nih.gov
Ultrasound has been successfully employed in the synthesis of diaryl ethers, often at lower temperatures and without the need for a catalyst. nih.gov The synthesis of various heterocyclic compounds, including pyrimidines and pyrazolines, has also been shown to be significantly enhanced by ultrasonic irradiation, leading to shorter reaction times and higher yields. nih.govnih.gov These ultrasound-assisted methods offer a promising avenue for the efficient and environmentally friendly synthesis of this compound and its derivatives.
Multi-Component Reaction (MCR) Strategies for Analogues
Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued in medicinal and pharmaceutical chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. bohrium.comwikipedia.org For the synthesis of analogues of this compound, several MCRs offer viable pathways to construct the core pyridine scaffold or related heterocyclic systems with a variety of functional group substitutions.
Key MCRs applicable for generating pyridine-based analogues include isocyanide-based reactions like the Ugi and Passerini reactions, as well as classical pyridine syntheses such as the Hantzsch reaction.
Isocyanide-Based Multicomponent Reactions
The Ugi and Passerini reactions are among the most versatile MCRs, capable of producing complex peptide-like molecules and α-acyloxy amides, respectively. Their utility in generating analogues lies in the ability to incorporate pyridine-containing starting materials as one of the components.
Ugi Four-Component Reaction (U-4CR): This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The U-4CR is notable for its ability to create significant molecular diversity and complexity in a single step. rsc.org To generate analogues of this compound, one could employ a pyridine carbaldehyde, a pyridine-containing amine, or a pyridine carboxylic acid as a starting component. For instance, reacting a pyridine carbaldehyde with an amine, an isocyanide, and a second carboxylic acid (such as a pyridinoxy-substituted acid) could yield complex peptoid structures bearing the desired pyridine motifs. The reaction is typically exothermic and can be completed in minutes, often using polar, aprotic solvents like DMF. wikipedia.org
Passerini Three-Component Reaction: As one of the oldest isocyanide-based MCRs, the Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to directly form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction proceeds rapidly in aprotic solvents and is believed to occur through a concerted mechanism involving a cyclic transition state. organic-chemistry.orgrsc.org By utilizing a pyridine carbaldehyde or a pyridine carboxylic acid, this reaction provides a direct route to analogues containing an ester and an amide linkage adjacent to a newly formed stereocenter, offering a different connectivity pattern compared to the Ugi reaction.
Classical Pyridine Synthesis MCRs
Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic multi-component reaction that produces dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The significant advantage of this method is the ability to construct the pyridine ring itself, allowing for extensive variation of substituents at multiple positions. By choosing a suitably substituted aldehyde and β-ketoesters, one can introduce functionalities analogous to the pyridinoxy and carboxylic acid groups of the target molecule. The initial dihydropyridine products are often aromatized using an oxidizing agent like ferric chloride or potassium permanganate to yield the final pyridine product. wikipedia.org
Biginelli Reaction Analogues: The Biginelli reaction is a well-studied MCR that typically synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. mdpi.com While the product is a pyrimidine (B1678525) derivative, the principles of the reaction are closely related to pyridine synthesis and it is considered a key method for producing both pyridine and pyrimidine derivatives. nih.gov This strategy is valuable for creating bioisosteric analogues where the pyridine ring is replaced by a pyrimidine or a related diazine scaffold, which can be of significant interest in medicinal chemistry.
The table below summarizes the key features of these MCRs for the synthesis of potential analogues.
| Reaction Name | Number of Components | Reactants | Core Product Scaffold | Potential for Analogue Synthesis |
|---|---|---|---|---|
| Ugi Reaction | 4 | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High; allows incorporation of multiple pyridine-containing starting materials to build complex peptoid structures. organic-chemistry.org |
| Passerini Reaction | 3 | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | High; enables the use of pyridine aldehydes or carboxylic acids to create ester-amide structures. wikipedia.org |
| Hantzsch Synthesis | 3-4 | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | (Dihydro)pyridine | Very high; constructs the pyridine ring itself, allowing for diverse substitutions from simple precursors. wikipedia.orgorganic-chemistry.org |
| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Useful for creating bioisosteric pyrimidine-based analogues. mdpi.com |
A hypothetical MCR approach, such as the Ugi reaction, could be envisioned as follows, demonstrating the assembly of a complex analogue from simple, pyridine-containing building blocks.
| Component | Example Reactant | Role in Final Analogue |
|---|---|---|
| Aldehyde | Pyridine-3-carbaldehyde | Introduces a pyridine ring. |
| Amine | 3-Aminopyridine | Introduces a second pyridine ring. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group for the final bis-amide. |
| Isocyanide | tert-Butyl isocyanide | Forms the backbone of the amide product. |
This strategic application of MCRs provides a rapid and versatile platform for the discovery of novel analogues of this compound, facilitating the exploration of structure-activity relationships by enabling systematic variation of each component.
Reactivity and Transformation Studies of 6 Pyridin 3 Yloxy Pyridine 3 Carboxylic Acid
Electrophilic Aromatic Substitution on Pyridine (B92270) Rings
Electrophilic aromatic substitution (SEAr) on the pyridine rings of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is expected to be challenging. Pyridine itself is significantly less reactive towards electrophiles than benzene, a consequence of the electron-withdrawing nature of the nitrogen atom which reduces the electron density of the ring. imperial.ac.ukyoutube.com Furthermore, under the acidic conditions often required for SEAr reactions, the nitrogen atom is readily protonated, forming a pyridinium cation. This positive charge further deactivates the ring system towards attack by electrophiles. youtube.com
The subject molecule contains two distinct pyridine rings, each with its own set of directing groups that influence reactivity and regioselectivity.
Ring A (Pyridine-3-carboxylic acid moiety): This ring is substituted with a carboxylic acid group (-COOH) at the 3-position and an aryloxy group (-OAr) at the 6-position. The carboxylic acid is a strong deactivating and meta-directing group. The ring nitrogen itself directs electrophilic attack to the meta-positions (C-3 and C-5). The aryloxy group is typically an activating, ortho/para-directing group on a benzene ring, but its activating effect is diminished on the already electron-poor pyridine nucleus.
Ring B (Pyridin-3-yloxy moiety): This ring is substituted with the ether oxygen at the 3-position. The nitrogen atom deactivates the ring and directs meta. The ether linkage donates some electron density via resonance, making this ring less deactivated than an unsubstituted pyridine ring.
Given these competing effects, electrophilic aromatic substitution would require harsh reaction conditions. Predicting the precise outcome is difficult, but substitution would most likely occur on the less deactivated ring (Ring B) at a position ortho or para to the activating ether linkage, provided the directing influence of the nitrogen can be overcome. Friedel-Crafts reactions are generally not feasible on pyridine rings. acs.org
| Ring System | Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|---|
| Ring A (substituted at C3 and C6) | Ring Nitrogen | 1 | -I, -M (Deactivating) | meta (to C3, C5) |
| Carboxylic Acid | 3 | -I, -M (Deactivating) | meta (to C5) | |
| Aryloxy Group | 6 | -I, +M (Deactivating overall on pyridine) | ortho, para (to C5) | |
| Ring B (substituted at C3) | Ring Nitrogen | 1' | -I, -M (Deactivating) | meta (to C3', C5') |
| Ether Oxygen | 3' | -I, +M (Weakly Activating) | ortho, para (to C2', C4', C6') |
Nucleophilic Reactivity of the Pyridine Nucleus
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.
SNAr Reactions at Substituted Positions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines bearing a suitable leaving group (e.g., a halide) at the 2- or 4-positions. imperial.ac.ukyoutube.comyoutube.com The nitrogen atom effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com
The parent molecule, this compound, does not possess a leaving group, so it is not expected to undergo SNAr reactions directly. However, if the molecule were functionalized with a halogen, for instance at the 2- or 4-position of either ring, it would become a substrate for SNAr. For example, the introduction of a chlorine atom at the C-2 position of the carboxylic acid-bearing ring would activate that site for displacement by various nucleophiles, such as amines or alkoxides. youtube.com
Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netresearchgate.net The process involves a directing metalating group (DMG) that coordinates an organolithium base, facilitating deprotonation at an adjacent position. clockss.orgbaranlab.org In this compound, both the carboxylic acid and the ether oxygen can act as DMGs.
The carboxylic acid, upon initial deprotonation by one equivalent of a strong base to form the lithium carboxylate, can direct a second deprotonation to the C-2 or C-4 positions. Similarly, the ether oxygen can direct lithiation to its ortho positions (C-2' and C-4' on Ring B). The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent competitive nucleophilic addition to the pyridine C=N bond. clockss.orguwindsor.ca
The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, disulfides) to introduce new functional groups with high regioselectivity.
| Directing Group | Predicted Site of Lithiation | Rationale | Example Product after Quenching with Electrophile (E+) |
|---|---|---|---|
| Carboxylic Acid (as carboxylate) | C-4 | The C-4 position is ortho to the C-3 carboxylate and is generally a favorable position for lithiation in 3-substituted pyridines. | 6-(Pyridin-3-yloxy)-4-E-pyridine-3-carboxylic acid |
| Ether Oxygen | C-2' | The C-2' position is ortho to the ether linkage and activated by the adjacent nitrogen. | 6-(2'-E-Pyridin-3-yloxy)pyridine-3-carboxylic acid |
| Ether Oxygen | C-4' | The C-4' position is also ortho to the ether linkage. | 6-(4'-E-Pyridin-3-yloxy)pyridine-3-carboxylic acid |
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a range of chemical transformations.
Decarboxylation Pathways and Derivatives
The decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. While pyridine-2-carboxylic acids decarboxylate with relative ease, the removal of a carboxyl group from the 3-position requires more forcing conditions, such as high temperatures in a high-boiling solvent. cdnsciencepub.comtandfonline.com For example, the selective decarboxylation of a 2,3-pyridinedicarboxylic acid derivative in anisole at reflux preferentially removes the carboxyl group at the 2-position, leaving the 3-carboxyl group intact. tandfonline.com Another method involves heating in high-temperature liquid water under pressure. patsnap.com In some related systems, such as 2-pyridone-3-carboxylic acids, decarboxylation can be achieved using potassium carbonate in toluene. nih.govresearchgate.net
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)-2,3-pyridinedicarboxylic acid | Anisole, reflux (~153°C) | 5-(Trifluoromethyl)pyridine-3-carboxylic acid | tandfonline.com |
| Pyridine-2,5-dicarboxylic acid | High-temperature liquid water (150-250°C) | Pyridine-3-carboxylic acid (Nicotinic acid) | patsnap.com |
| Substituted 2-Pyridone-3-carboxylic acid | K₂CO₃, Toluene | Substituted 2-Pyridone | researchgate.net |
Reduction of the Carboxylic Acid to Aldehydes and Alcohols
The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol or aldehyde.
Reduction to Alcohols: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or pyridine-borane (Pyr·BH₃), offer a milder and more chemoselective alternative. andersondevelopment.comnih.gov Borane reagents can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters, ketones, and nitro groups, which is a significant advantage in the synthesis of complex molecules. nih.govresearchgate.net
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. The reaction typically requires a two-step approach. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or a thioester. The resulting derivative is then treated with a mild, sterically hindered reducing agent that reacts faster with the derivative than with the aldehyde product. For example, an acid chloride can be reduced using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Alternatively, one-pot methods have been developed, such as using diisobutylaluminum hydride (DIBAL-H) in the presence of trimethylsilyl chloride (TMSCl). chemistrysteps.com
| Target Product | Reagent(s) | Notes |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ | Strong, non-selective reducing agent. |
| BH₃·THF or other borane complexes | Mild and chemoselective; tolerates many other functional groups. nih.gov | |
| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ | Two-step process via the acid chloride. libretexts.org |
| DIBAL-H, TMSCl | One-pot procedure where the acid is converted in situ to a silyl ester before reduction. chemistrysteps.com |
Condensation Reactions with Amino Compounds
The carboxylic acid functional group in this compound is a key site for reactivity, readily undergoing condensation reactions with primary and secondary amines to form the corresponding amides. This transformation is a fundamental reaction in organic synthesis, often utilized in the construction of complex molecules with diverse biological activities. While specific studies detailing the amidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from established protocols for the synthesis of amides from carboxylic acids.
Commonly, the direct reaction between a carboxylic acid and an amine requires high temperatures to drive off water, which can be detrimental to sensitive substrates. Therefore, the use of coupling agents is a more prevalent and milder approach. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with amines, even those with low nucleophilicity, to produce amides in high yields.
The table below illustrates representative examples of condensation reactions that this compound is expected to undergo with various amino compounds, based on general knowledge of amide synthesis.
| Amine | Coupling Method | Product | Expected Yield (%) |
| Aniline | EDCI/HOBt | N-phenyl-6-(pyridin-3-yloxy)picolinamide | 85-95 |
| Benzylamine | SOCl₂, then amine | N-benzyl-6-(pyridin-3-yloxy)picolinamide | 90-98 |
| Morpholine | DCC | (6-(pyridin-3-yloxy)pyridin-3-yl)(morpholino)methanone | 80-90 |
| Piperidine | Direct thermal condensation | (6-(pyridin-3-yloxy)pyridin-3-yl)(piperidin-1-yl)methanone | 60-75 |
Stability and Reactivity at the Ether Bridge
Studies on the cleavage of diaryl ethers indicate that this bond is typically inert to standard organic reagents. The cleavage of the C-O bond in diaryl ethers is a challenging transformation due to its high bond dissociation energy. d-nb.info However, under specific and often rigorous conditions, this linkage can be cleaved. Research has shown that metal-catalyzed reactions are often necessary to activate and break the C-O bond. mdpi.com For instance, nickel-catalyzed hydrogenolysis has been employed for the cleavage of diaryl ethers. nih.gov Additionally, visible-light photoredox catalysis has emerged as a method for the cleavage of C–O bonds in diaryl ethers under milder conditions. d-nb.inforesearchgate.net
The table below summarizes conditions that have been reported for the cleavage of diaryl ethers, which could potentially be applied to this compound.
| Reagent/Catalyst System | Conditions | Potential Products |
| Ni catalyst / H₂ | High temperature and pressure | Pyridin-3-ol and 6-hydroxypyridine-3-carboxylic acid |
| Acridinium photocatalyst / Lewis acid | Visible light, room temperature | Pyridin-3-ol and 6-hydroxypyridine-3-carboxylic acid |
| Strong acid (e.g., HBr, HI) | High temperature | Pyridin-3-ol and 6-halopyridine-3-carboxylic acid |
Heterocyclic Annulation and Ring Expansion/Contraction Reactions
The use of substituted pyridines as building blocks for the synthesis of more complex fused heterocyclic systems is a common strategy in medicinal and materials chemistry. Annulation reactions, where a new ring is fused onto an existing one, can provide access to novel molecular scaffolds with unique properties.
Despite the potential of this compound to serve as a substrate for such transformations, a review of the current scientific literature reveals a lack of specific studies on its use in heterocyclic annulation or ring expansion/contraction reactions. The presence of multiple reactive sites—the carboxylic acid and the two pyridine rings—could theoretically allow for a variety of intramolecular or intermolecular cyclization reactions. For example, the carboxylic acid could be used to initiate an intramolecular cyclization onto one of the pyridine rings, or the pyridine nitrogen atoms could participate in reactions to form fused systems.
However, without experimental data, any proposed reaction pathways remain speculative. Further research is needed to explore the potential of this compound as a precursor for the synthesis of novel polycyclic heteroaromatic compounds.
Computational Chemistry and Theoretical Studies on 6 Pyridin 3 Yloxy Pyridine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total electronic energy of the molecule to predict its most stable conformation. For pyridine (B92270) carboxylic acid derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
The optimized geometry provides the foundation for calculating various molecular properties. The total energy calculated through DFT is a crucial parameter for assessing the relative stability of different conformations or isomers. For 6-(pyridin-3-yloxy)pyridine-3-carboxylic acid, DFT would be instrumental in determining the preferred orientation of the two pyridine rings relative to each other and the conformation of the carboxylic acid group.
To illustrate the type of data obtained from such calculations, a hypothetical table of optimized geometric parameters for this compound is presented below.
| Parameter | Calculated Value |
|---|---|
| C-O (ether) Bond Length | 1.36 Å |
| C-C (inter-ring) Dihedral Angle | 45° |
| O-C-C-N (pyridine) Dihedral Angle | 178° |
| C-C(O)-OH Bond Angle | 120.5° |
| Total Energy | -850.123 Hartrees |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and their spatial distribution are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. acs.org For this compound, analysis of the frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
A hypothetical representation of the frontier molecular orbital energies for this compound is provided in the following table.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.65 |
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)
Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that correspond to the absorption of ultraviolet-visible (UV-Vis) light. This allows for the prediction of the absorption maxima (λmax) which can be compared with experimental spectra to confirm the molecular structure. researchgate.net
Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts for ¹H and ¹³C can be estimated. rsc.orgnih.gov These predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of complex molecules.
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown below.
| Spectroscopic Property | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|
| UV-Vis λmax | 285 nm | 288 nm |
| ¹H NMR (pyridyl-H) | 7.8 ppm | 7.9 ppm |
| ¹³C NMR (carboxyl-C) | 168.2 ppm | 167.5 ppm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.
Solvent Effects and Dynamic Behavior
The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics. nih.gov
For this compound, MD simulations in an aqueous environment could reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydration of the pyridine nitrogen atoms. These simulations would also provide insights into the conformational flexibility of the molecule in solution, identifying the most populated conformations and the energy barriers between them. mdpi.comnih.gov
Ligand-Protein Interaction Modeling (if applicable)
If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. This technique, often referred to as molecular docking followed by MD simulation, can predict the binding mode of the ligand within the protein's active site and estimate the binding affinity. nih.gov
The simulation provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, the pyridine and carboxylic acid moieties of the molecule could potentially form key interactions with amino acid residues in a protein's binding pocket.
Theoretical Elucidation of Reaction Mechanisms and Transition States
The synthesis and subsequent reactions of this compound involve complex molecular transformations that can be elucidated using computational methods. Theoretical studies, primarily employing quantum mechanics, can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.
For instance, in the synthesis of similar pyridine derivatives, computational studies have been used to investigate the mechanisms of cyclization and condensation reactions. chim.it Density Functional Theory (DFT) is a common method for these investigations, as it offers a good balance between accuracy and computational cost. By modeling the reactants, intermediates, products, and transition states, researchers can visualize the geometric changes throughout the reaction and understand the electronic factors that drive the transformation.
A hypothetical reaction mechanism for the synthesis of this compound could be the Ullmann condensation between a 6-halopyridine-3-carboxylic acid and 3-hydroxypyridine. A theoretical study would model this reaction to determine the most likely pathway, including the role of the catalyst (often copper-based), the nature of the solvent, and the energetic barriers for each step.
Illustrative Table of a Hypothetical Reaction Pathway Study:
| Reaction Step | Intermediate/Transition State | Calculated Energy (kcal/mol) | Key Geometric Parameters |
| 1. Oxidative Addition | Cu(I)-halopyridine complex | -5.2 | Cu-Halogen bond length |
| 2. Ligand Exchange | Cu(I)-phenoxide complex | -12.8 | Cu-Oxygen bond length |
| 3. Reductive Elimination (TS) | [Py-O-Py-COOH-Cu]‡ | +25.4 | Forming C-O bond length |
| 4. Product Formation | This compound | -30.1 | Dihedral angle between rings |
Note: This table is illustrative and does not represent actual experimental or calculated data for the specified compound.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches for Derivative Design
QSAR and chemoinformatics are powerful tools for designing novel derivatives of this compound with enhanced biological activity or desired physicochemical properties. These approaches rely on the principle that the biological activity of a compound is a function of its molecular structure.
Molecular Descriptors and Property Prediction
The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a library of derivatives of this compound, a wide range of descriptors would be calculated, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity).
Once calculated, these descriptors are used to build a mathematical model that correlates them with a specific biological activity (e.g., enzyme inhibition, receptor binding affinity). This model can then be used to predict the activity of new, unsynthesized derivatives.
Illustrative Table of Molecular Descriptors for Hypothetical Derivatives:
| Derivative | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| Compound A | 214.19 | 1.5 | 65.7 | 10.2 |
| Compound B (NO2 sub.) | 259.19 | 1.3 | 110.5 | 5.8 |
| Compound C (NH2 sub.) | 229.22 | 0.8 | 91.7 | 15.1 |
Note: This table is for illustrative purposes to show the type of data generated in a QSAR study.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another crucial chemoinformatics technique for drug discovery. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For this compound, a pharmacophore model could be developed based on its known interactions with a target protein, or from a set of active analogues. This model would define the spatial arrangement of these key features.
Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. For instance, studies on similar pyridine-3-carboxamide (B1143946) analogs have utilized molecular docking, a related technique, to identify potent compounds. semanticscholar.orgnih.govresearchgate.net
Applications and Research Directions in Materials Science and Catalysis
Supramolecular Chemistry and Self-Assembly of Pyridine-Based Systems
The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, are central to the potential applications of 6-(pyridin-3-yloxy)pyridine-3-carboxylic acid. The pyridine (B92270) and carboxylic acid moieties are well-known for their roles in directing the formation of ordered structures.
Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The design of stable HOFs relies on the use of rigid and predictable hydrogen-bonding motifs. rsc.org The carboxylic acid group of this compound is a robust hydrogen-bond donor and acceptor, capable of forming strong and directional interactions. rsc.org
The design of HOFs using this compound would likely involve the formation of carboxylic acid dimers or catemers, which are common and stable hydrogen-bonding patterns. Furthermore, the nitrogen atoms in the pyridine rings can act as hydrogen-bond acceptors, potentially leading to more complex and higher-dimensional networks. The flexibility of the ether linkage could allow for the formation of dynamic frameworks that can respond to external stimuli, such as the introduction of guest molecules. The interplay between the strong carboxylic acid interactions and the weaker C-H---N or C-H---O hydrogen bonds involving the pyridine rings would be crucial in determining the final topology of the HOF.
Table 1: Potential Hydrogen Bonding Interactions in HOFs with this compound
| Interacting Groups | Donor | Acceptor | Bond Type |
| Carboxylic acid - Carboxylic acid | O-H | O=C | Strong |
| Carboxylic acid - Pyridine | O-H | N | Strong |
| Pyridine C-H - Pyridine N | C-H | N | Weak |
| Pyridine C-H - Carboxylic acid O | C-H | O=C | Weak |
Metal-organic frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters connected by organic ligands. The pyridine and carboxylic acid groups of this compound make it an excellent candidate for a multitopic ligand in MOF synthesis. The carboxylic acid can be deprotonated to coordinate with metal centers in various modes (monodentate, bidentate, bridging), while the pyridine nitrogen atoms can also coordinate to the metal ions. rsc.orgrsc.org
Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. mdpi.com The ability of this compound to participate in robust hydrogen bonding makes it a prime candidate for the formation of co-crystals with other organic molecules. mdpi.com The carboxylic acid-pyridine supramolecular heterosynthon is a particularly reliable and widely used interaction in co-crystal engineering. rsc.org
By selecting co-former molecules with complementary hydrogen-bonding functionalities (e.g., other carboxylic acids, amides, or phenols), it is possible to design and synthesize a wide range of co-crystals with tailored physical and chemical properties. researchgate.net Furthermore, the flexible nature of the molecule might allow it to form inclusion compounds, where it acts as a host molecule that encapsulates smaller guest molecules within its crystal lattice.
Coordination Chemistry and Metal Complexation
The coordination chemistry of pyridine-based ligands is a vast and well-studied field. The presence of multiple nitrogen and oxygen donor atoms in this compound allows it to act as a versatile ligand for a variety of metal ions.
Pyridine-containing ligands are ubiquitous in transition metal catalysis. researchgate.net The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. nih.gov The this compound ligand could be employed in a variety of catalytic transformations. For example, palladium complexes bearing pyridine-type ligands have been used for C-H bond functionalization reactions. nih.gov
The specific coordination mode of the ligand to the metal center would be a key factor in determining its catalytic performance. The flexible ether linkage might allow the ligand to adopt different conformations to accommodate the geometric requirements of the catalytic cycle. Research in this area would involve the synthesis of various transition metal complexes of this ligand and the evaluation of their catalytic activity in reactions such as cross-coupling, oxidation, or hydrogenation.
The synthesis of metal complexes with this compound would be a foundational step towards exploring its applications in catalysis and materials science. The reaction of this ligand with various transition metal salts would likely yield a diverse range of coordination compounds with different structures and properties. jscimedcentral.com
The characterization of these complexes would involve a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise coordination geometry and packing in the solid state. Spectroscopic methods such as FT-IR, UV-Vis, and NMR would provide information about the ligand's coordination to the metal ion. researchgate.net Electrochemical studies, like cyclic voltammetry, could be used to probe the redox properties of the metal complexes.
Table 2: Potential Coordination Modes of this compound
| Donor Atoms | Metal Center | Potential Geometry |
| N (pyridine), O (carboxylate) | Transition Metals (e.g., Cu, Zn, Co) | Chelate |
| N (pyridine), N' (pyridine) | Transition Metals (e.g., Ag, Pd) | Bridging |
| O, O' (carboxylate) | Lanthanides, Alkaline Earth Metals | Bridging |
| N (pyridine), N' (pyridine), O (carboxylate) | Multiple Metal Centers | Bridging/Chelating |
The systematic investigation into the synthesis and characterization of these metal complexes would provide valuable insights into the coordination behavior of this versatile ligand and pave the way for its application in various fields of materials science and catalysis.
Research on "this compound" in Materials Science and Catalysis Remains Undocumented
Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no available research specifically detailing the applications of the chemical compound This compound in the fields of materials science and catalysis as outlined in the requested article structure.
Extensive queries aimed at uncovering information regarding the catalytic uses of its metal complexes and its integration into functional materials have not yielded any specific findings. The areas of investigation included:
Catalytic Applications of Derived Metal Complexes: No studies were found describing the use of metal complexes derived from this compound as catalysts for cross-coupling reactions or oxidation reactions. The scientific literature does not appear to contain examples of its application in these specific catalytic processes.
Integration into Functional Materials: The search did not reveal any research on the use of this compound in the synthesis of polymers or resins. Similarly, there is no information available regarding the development of optoelectronic materials from any of its specific derivatives.
This lack of available data prevents the creation of a scientifically accurate and informative article based on the provided outline. The compound and its potential applications in these specific areas of materials science and catalysis appear to be unexplored or at least not published in accessible scientific literature. Therefore, the requested content on its role in these domains cannot be generated.
Exploration of 6 Pyridin 3 Yloxy Pyridine 3 Carboxylic Acid in Medicinal Chemistry and Biological Target Interaction Studies Excluding Clinical Trials
Design and Synthesis of Chemically Diverse Derivatives for Biological Evaluation
The core structure of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid offers multiple avenues for chemical modification to generate a library of diverse derivatives for biological screening. The primary points for derivatization include the carboxylic acid group on one pyridine (B92270) ring and various positions on both pyridine rings for the introduction of different substituents.
The synthesis of such derivatives often involves a modular approach. A key step is the formation of the diaryl ether bond, which can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, a common strategy involves reacting a hydroxypyridine with a halopyridine, often activated by a nitro group, in the presence of a base. nih.gov Subsequent chemical transformations can then be performed to introduce diversity.
Key Synthetic Strategies:
Amide and Ester Formation: The carboxylic acid group is a versatile handle for creating a wide range of amide and ester derivatives. Standard coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can be employed to react the carboxylic acid with a diverse library of amines or alcohols, yielding carboxamides and esters, respectively. orientjchem.org
Substitution on the Pyridine Rings: Functional groups can be introduced onto the pyridine rings to explore the structure-activity relationship (SAR). This can be achieved by starting with appropriately substituted pyridine precursors or by direct functionalization of the parent molecule, although the latter can sometimes be challenging due to regioselectivity issues. Common substitutions include halogens, alkyl groups, and methoxy (B1213986) groups, which can modulate the electronic and steric properties of the molecule. mdpi.com
The following table provides examples of chemically diverse derivatives that could be synthesized from the this compound scaffold for biological evaluation.
| Derivative Type | R1 (at Carboxylic Acid) | R2 (on Pyridine Rings) | Rationale for Synthesis |
| Amide | -NH-Aryl | -H, -Cl, -CH3 | Explore interactions in the binding pocket via hydrogen bonding and steric modifications. |
| Ester | -O-Alkyl | -H, -F | Investigate the impact of ester hydrolysis on activity and explore different lipophilicity. |
| Substituted Core | -OH | -CH3, -OCH3 | Modulate electronic properties and steric bulk on the core scaffold. |
| Bioisosteres | -OH | Pyrimidine (B1678525), Thiophene | Evaluate the importance of the pyridine nitrogen for target interaction. |
Investigation of Molecular Interactions with Biological Targets
The this compound scaffold and its derivatives have the potential to interact with a variety of biological targets implicated in different diseases.
Serotonin (B10506) (5-HT) receptors, particularly the 5-HT2C subtype, are G protein-coupled receptors that are important targets for the treatment of various central nervous system disorders, including obesity, depression, and schizophrenia. nih.gov The pyridyloxypyridyl motif is a known pharmacophore for 5-HT2C receptor antagonists.
Studies on analogous pyridyloxypyridyl indole (B1671886) carboxamides have demonstrated high binding affinity and selectivity for the 5-HT2C receptor. For example, N-[6-[(2-chloro-3-pyridinyl)oxy]3-pyridinyl]1H-indole-3-carboxamide exhibited an IC50 of 0.5 nM for the 5-HT2C receptor with high selectivity over other serotonin and dopamine (B1211576) receptor subtypes. nih.gov This suggests that the 6-(pyridin-3-yloxy)pyridine portion of the molecule plays a crucial role in binding to the receptor. It is hypothesized that the ether linkage provides the necessary conformational flexibility for the two pyridine rings to adopt an optimal orientation within the receptor's binding pocket.
The following table summarizes the binding affinities of some pyridyloxypyridyl indole carboxamides for serotonin receptors, highlighting the potential of the shared pyridyloxypyridyl scaffold.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| 6 | 1.3 | >10,000 | 180 |
| 7 | 2.4 | >10,000 | 380 |
| 8 | 1.3 | 1,300 | 180 |
Data adapted from a study on pyridyloxypyridyl indole carboxamides. nih.gov
Kinases:
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. researchgate.net The pyridine scaffold is a common feature in many GSK-3β inhibitors. For instance, a series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. nih.gov This suggests that the this compound core could serve as a template for the design of novel GSK-3β inhibitors.
AXL and c-MET: These receptor tyrosine kinases are often overexpressed in various cancers and are associated with tumor growth, metastasis, and drug resistance. nih.goved.ac.uk Small molecule inhibitors targeting these kinases are of significant interest in oncology. Pyridine-containing compounds have been successfully developed as inhibitors of both AXL and c-MET. mdpi.comnih.gov The design of derivatives of this compound could lead to potent and selective inhibitors of these oncogenic kinases.
Dihydrofolate Reductase (DHFR):
DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antibacterial and anticancer drugs. wikipedia.orgmdpi.com While many DHFR inhibitors are based on diaminopyrimidine or related scaffolds, the broader family of nitrogen-containing heterocycles, including pyridine derivatives, has been explored. researchgate.net The structural features of this compound, particularly the presence of two nitrogen atoms and a carboxylic acid group, could allow for interactions with the active site of DHFR, making it a scaffold of interest for the development of novel antifolates.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method can provide valuable insights into the molecular recognition process and guide the design of more potent and selective inhibitors.
For pyridine-based compounds, docking studies have revealed key interactions that contribute to their biological activity. These interactions often involve:
Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions with key amino acid residues in the active site are often critical for binding affinity. nih.gov
π-π Stacking: The aromatic nature of the pyridine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.gov
Hydrophobic Interactions: Substituents on the pyridine rings can engage in hydrophobic interactions with nonpolar regions of the active site, further enhancing binding affinity. orientjchem.org
In the context of this compound, docking studies could be used to predict its binding mode to targets like the 5-HT2C receptor or various kinase active sites. Such studies would help in understanding how the two pyridine rings are oriented and which specific interactions contribute to binding, thereby informing the design of new derivatives with improved activity.
Structure-Activity Relationship (SAR) Derivation for Pharmacophore Identification
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
For the this compound scaffold, SAR studies would involve synthesizing and testing a variety of derivatives, as described in section 7.1. Key questions to be addressed by SAR studies would include:
What is the optimal substitution pattern on the pyridine rings?
Is the carboxylic acid essential for activity, or can it be replaced with other functional groups?
How does the nature of the linker between the two pyridine rings affect activity?
What are the stereoelectronic requirements for potent biological activity?
Insights from such studies would lead to the identification of a pharmacophore for a specific biological target, which can then be used to design more potent and selective compounds. For example, in the development of kinase inhibitors, SAR studies often reveal that specific hydrogen bonding patterns and the occupation of hydrophobic pockets are crucial for high affinity. nih.gov
Modulatory Effects on Cellular and Molecular Pathways
The interaction of a compound with its biological target ultimately leads to the modulation of cellular and molecular pathways, resulting in a physiological response. For derivatives of this compound, the potential downstream effects would depend on the specific target being modulated.
Modulation of Serotonin Signaling: As a potential 5-HT2C receptor antagonist, derivatives could block the downstream signaling cascade initiated by serotonin binding. This could have implications for neuronal excitability and neurotransmitter release, which are relevant to the treatment of CNS disorders. nih.gov
Inhibition of Kinase Signaling Cascades: By inhibiting kinases such as GSK-3β, AXL, or c-MET, these compounds could block key signaling pathways involved in cell proliferation, survival, and migration. ed.ac.ukresearchgate.net For instance, inhibition of the AXL signaling pathway can lead to reduced tumor growth and metastasis. nih.gov
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. By inhibiting key survival pathways, derivatives of this compound could potentially trigger apoptosis in cancer cells. mdpi.com
Antiproliferative Effects: By interfering with essential cellular processes such as DNA synthesis (via DHFR inhibition) or signal transduction (via kinase inhibition), these compounds could exhibit antiproliferative activity against cancer cells or pathogenic microorganisms. nih.gov
Further studies using cell-based assays would be necessary to elucidate the specific cellular and molecular effects of these compounds and to validate their potential as therapeutic agents.
Inhibition of Microbial Biofilm Formation
While direct studies on this compound are not extensively documented, research on analogous structures highlights the potential of this chemical class to inhibit microbial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
Derivatives of pyridine have demonstrated notable antibiofilm capabilities. For instance, certain N-alkylated pyridine-based organic salts have been shown to inhibit biofilm formation in both Staphylococcus aureus and Escherichia coli. In one study, specific salts inhibited S. aureus biofilm by 58 ± 0.4% at a concentration of 75 μg/mL. Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited broad-spectrum antibiofilm activity, with some compounds showing significant inhibition at concentrations as low as 0.5 μg/mL against Streptococcus pneumoniae. This suggests that the core pyridine structure is a viable starting point for developing agents that can disrupt these resilient bacterial communities. The mechanism of action for these related compounds often involves interfering with the initial stages of bacterial adhesion or disrupting the integrity of the biofilm matrix.
| Compound Class | Target Organism | Activity/Concentration | Reference |
|---|---|---|---|
| N-alkylated pyridine salts | S. aureus | 58 ± 0.4% inhibition at 75 μg/mL | |
| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition at 100 μg/mL | |
| 3-(pyridin-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae | MBIC = 0.5 μg/mL |
Interference with Bacterial or Viral Replication Mechanisms (in vitro/cellular models)
The pyridine-3-carboxylic acid moiety is a well-established pharmacophore in antimicrobial agents. Its presence in the structure of this compound suggests a potential to interfere with essential microbial replication pathways. The pyridine nucleus is found in numerous natural products and approved drugs with antimicrobial and antiviral properties.
Studies on related functionalized 2-pyridone-3-carboxylic acids have provided insight into a possible mechanism of action. Molecular docking studies of these analogs revealed that they could interact with the DNA gyrase active site in S. aureus. DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. This interaction is believed to occur through a metal ion bridge and hydrogen bonding with key amino acid residues in the GyrA and GyrB subunits of the enzyme. Although these findings pertain to pyridone derivatives, they underscore the potential of the core scaffold to be adapted to target bacterial replication machinery.
Furthermore, various pyridine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. For example, certain nicotinoyl compounds showed excellent activity against S. aureus, E. faecalis, E. coli, and P. aeruginosa with MICs ranging from 31.25 to 62.5 μg/mL.
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, P. aeruginosa | 31.25 - 62.5 | |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Comparable to Norfloxacin | |
| 2-pyridone-3-carboxylic acid derivatives | S. aureus | Excellent activity (specific MICs not detailed in abstract) |
Bioisosteric Replacements and Scaffold Hopping in Drug Design
The scaffold of this compound is a prime candidate for modification through established medicinal chemistry strategies like bioisosteric replacement and scaffold hopping. These techniques are used to optimize pharmacokinetic and pharmacodynamic properties, enhance potency, reduce toxicity, or explore novel intellectual property space.
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. For the target compound, the pyridine rings, the ether linkage, or the carboxylic acid group could be replaced with known bioisosteres to fine-tune its properties.
Scaffold hopping is a more drastic approach where the core molecular structure (the scaffold) is replaced with a chemically different one while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. This strategy has been successfully applied to pyridine-based compounds to address issues like metabolic liabilities. For instance, replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can increase metabolic stability against oxidative metabolism by cytochrome P450 enzymes. A scaffold hopping approach was also used to discover novel pyridine-based inhibitors of cyclin-dependent kinase 2 (CDK2).
Application of Pyridone Bioisosteres in the Development of Analogues
A particularly relevant bioisosteric replacement for the pyridine rings in this compound is the use of a pyridone ring. Pyridones are considered privileged scaffolds in drug discovery and can act as bioisosteres for pyridines, phenols, and amides.
The key features of pyridones that make them attractive bioisosteres include:
Dual Hydrogen Bonding Capability: They can simultaneously act as hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen).
Physicochemical Properties Modulation: The introduction of a pyridone moiety can significantly alter a molecule's lipophilicity, aqueous solubility, and metabolic stability.
Tautomerism: Pyridones exist in tautomeric equilibrium with their corresponding hydroxypyridine forms, although the pyridone form is generally favored under physiological conditions. This property can influence how the molecule interacts with biological targets.
Replacing one of the pyridine rings in this compound with a 2-pyridone or 4-pyridone could lead to analogues with improved drug-like properties. This modification would introduce a hydrogen bond donor and a strong acceptor, potentially creating new, favorable interactions with a biological target. Furthermore, this change could alter the molecule's metabolic profile and solubility, which are critical parameters in drug development.
Future Perspectives and Emerging Research Avenues for 6 Pyridin 3 Yloxy Pyridine 3 Carboxylic Acid
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace of drug discovery. For 6-(pyridin-3-yloxy)pyridine-3-carboxylic acid, these computational tools offer the potential to rapidly explore its chemical space and identify novel derivatives with enhanced therapeutic properties.
Active learning, a subset of machine learning, presents a particularly promising strategy. nih.gov In this iterative process, the ML model actively selects the most informative compounds to be synthesized and tested next, progressively refining its predictive accuracy. This allows for a more focused and efficient exploration of the chemical space around the this compound scaffold.
Below is a hypothetical data table illustrating how machine learning models could be used to prioritize novel derivatives of this compound for synthesis.
| Derivative ID | Predicted Affinity (pKi) | Predicted ADMET Score | Synthesis Priority |
| PPY-001 | 8.5 | 0.92 | High |
| PPY-002 | 7.2 | 0.85 | Medium |
| PPY-003 | 6.8 | 0.78 | Low |
| PPY-004 | 8.3 | 0.65 | Medium |
| PPY-005 | 9.1 | 0.89 | High |
Continuous Development of Sustainable and Green Synthetic Methodologies
The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. mdpi.com The future synthesis of this compound and its derivatives will likely focus on developing more sustainable and eco-friendly methodologies.
Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net Green chemistry approaches aim to address these issues through various strategies, including:
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. frontiersin.org For instance, enzymatic hydrolysis of a corresponding nitrile precursor could offer a green route to the carboxylic acid moiety. mdpi.com
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields, often with a reduction in solvent usage. researchgate.net
Solvent-free reactions: Conducting reactions in the absence of solvents, for example, through mechanochemical methods like ball milling, can eliminate a major source of chemical waste. rasayanjournal.co.inresearchgate.net
Use of greener solvents: When solvents are necessary, the focus is shifting towards the use of more environmentally benign options, such as water or bio-based solvents.
The table below compares a hypothetical traditional synthesis with a potential green alternative for a key synthetic step in the production of a dipyridyl ether like this compound.
| Parameter | Traditional Method (e.g., Ullmann Condensation) | Green Alternative (e.g., Enzyme-catalyzed) |
| Catalyst | Copper | Biocatalyst (e.g., Laccase) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Water or buffer |
| Temperature | High (100-200 °C) | Mild (Room temperature to 50 °C) |
| By-products | Stoichiometric metal salts | Minimal, biodegradable |
| Atom Economy | Moderate | High |
Exploration of Novel Bio-conjugates and Hybrid Molecular Architectures
To enhance the therapeutic potential and target specificity of this compound, researchers are likely to explore its incorporation into novel bio-conjugates and hybrid molecules.
Bio-conjugation involves linking the parent molecule to another biomolecule, such as a peptide, antibody, or oligonucleotide, to create a targeted drug delivery system. nih.govspringernature.com For example, conjugating this compound to a tumor-targeting peptide could selectively deliver the compound to cancer cells, thereby increasing its efficacy and reducing off-target side effects. The carboxylic acid handle on the molecule provides a convenient point for chemical ligation. acs.org
Hybrid molecule design , also known as scaffold hybridization, involves combining the structural features of this compound with another pharmacophore to create a single molecule with multiple biological activities. researchgate.netmdpi.com This approach can be particularly useful for treating complex diseases with multifactorial etiologies. For instance, hybridizing the pyridine scaffold with a known kinase inhibitor could result in a dual-action agent for cancer therapy.
Advanced Characterization Techniques for Complex Biological Systems (e.g., Cryo-Electron Microscopy of ligand-target complexes)
A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. Advanced characterization techniques are providing unprecedented insights into these interactions.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of protein-ligand complexes, even for large and flexible proteins that are difficult to crystallize. researchgate.net Visualizing the binding mode of this compound within the active site of its target protein can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. This structural information is invaluable for designing next-generation derivatives with improved potency.
In addition to Cryo-EM, a suite of other advanced spectroscopic techniques can be employed to characterize the thermodynamics and kinetics of binding:
Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics, including association and dissociation rates. jelsciences.com
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. chemrxiv.org
Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of a protein upon ligand binding, allowing for the determination of binding affinities and stoichiometries. nih.gov
These advanced techniques, in combination, provide a comprehensive picture of the protein-ligand interactions that can guide the optimization of this compound as a potential therapeutic agent. jelsciences.comresearchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of pyridine-3-ol derivatives with halogenated pyridine intermediates under palladium or copper catalysis (common in heterocyclic synthesis) .
- Step 2: Hydrolysis of nitrile intermediates (e.g., pyridine-3-carbonitrile) using NaOH or H2SO4 to yield the carboxylic acid moiety, as demonstrated for structurally related pyridine-3-carboxylic acids .
- Optimization Tips:
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Monitor temperature (80–120°C) to avoid decomposition.
- Purify via recrystallization or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer: Key techniques include:
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- Stability Tests:
- Perform periodic HPLC analysis to monitor degradation (e.g., check for new peaks at 254 nm).
- Use desiccants (e.g., silica gel) to avoid moisture-induced decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Purity Variability: Ensure compounds are ≥98% pure (via HPLC) and confirm structures with <sup>1</sup>H/<sup>13</sup>C NMR .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to reduce variability. For example:
- Structural Analogues: Test fluorinated derivatives (e.g., 5-(4-fluorophenyl) analogues) to assess substituent effects on activity .
Q. What strategies can enhance the solubility and bioavailability of this compound in pharmacological studies?
Methodological Answer:
- Salt Formation: Convert to hydrochloride or sodium salts (e.g., pyridineacetic acid HCl derivatives ).
- Prodrug Design: Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability .
- Co-Crystallization: Use co-formers (e.g., nicotinamide) to enhance solubility, as shown for similar pyridine-carboxylic acids .
Q. How can computational chemistry methods predict the reactivity and interaction sites of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridine nitrogen may act as a Lewis base .
- MD Simulations: Simulate binding stability over 100 ns to assess interactions with membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
